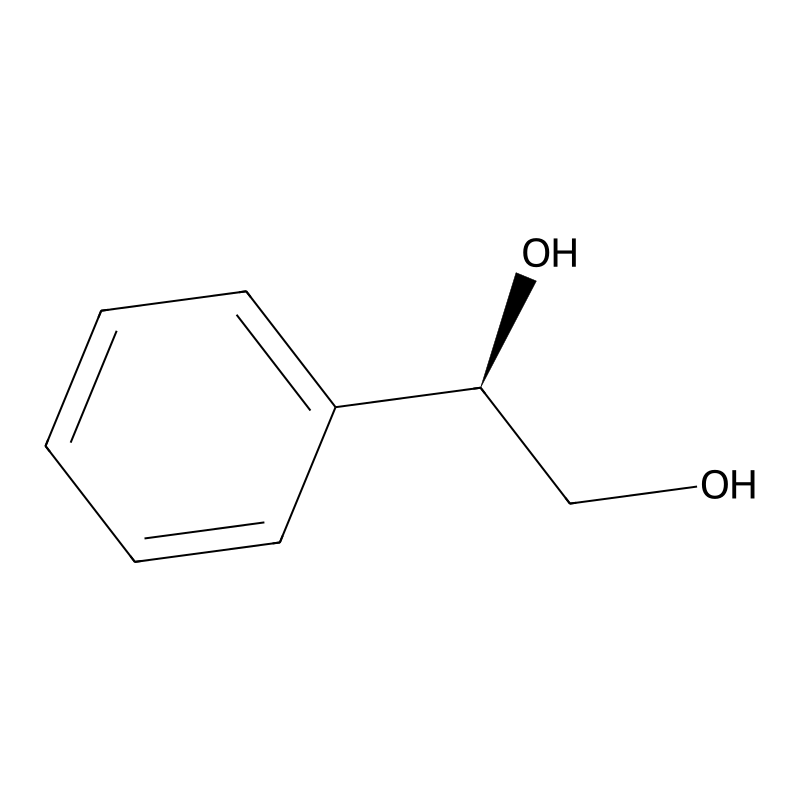

(R)-(-)-1-Phenyl-1,2-ethanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis

Mandelic acid serves as a valuable chiral building block in organic synthesis. Its chiral center, denoted by the "(R)" in the name, allows for the creation of enantiopure molecules crucial in pharmaceutical development and materials science.

Studies have explored its use as a starting material for the synthesis of various bioactive compounds, including anticonvulsants, anti-inflammatory agents, and antiviral drugs []. Additionally, mandelic acid acts as a precursor for the synthesis of chiral ligands used in asymmetric catalysis, a technique for generating specific stereoisomers of desired products [].

Asymmetric Catalysis

Mandelic acid derivatives, particularly its esters, function as efficient chiral ligands in asymmetric catalysis. These ligands play a crucial role in promoting stereoselective reactions, leading to the formation of a specific enantiomer in higher yield. Research has demonstrated the effectiveness of mandelic acid derivatives in various asymmetric reactions, including aldol condensations, hydrogenations, and Diels-Alder cycloadditions [, ].

(R)-(-)-1-Phenyl-1,2-ethanediol, also known as (R)-1-phenyl-1,2-ethanediol, is an organic compound characterized by its chiral structure. It is a colorless liquid with a pleasant odor and belongs to the class of diols, which are organic compounds containing two hydroxyl groups (-OH) attached to different carbon atoms. The compound has garnered attention due to its potential applications in pharmaceuticals and as a chiral building block in organic synthesis.

- Limited data: Specific data on the toxicity, flammability, and reactivity of (R)-(-)-1-Phenyl-1,2-ethanediol is not readily available. However, as a general guideline, diols can irritate the skin and eyes upon contact. It is advisable to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Please note

Cited Sources

- Sigma-Aldrich. 1-Phenyl-1,2-ethanediol 97%

- Cui, X.-L., Wang, J.-H., Liu, G.-L., & Xu, J.-H. (2020). Efficient production of (S)-1-phenyl-1,2-ethanediol using xylan as co-substrate by a coupled multi-enzyme Escherichia coli system. Microbial Cell Factories, 19(1), 1-9.

- PubChem. (R)-(-)-1-Phenyl-1,2-ethanediol. National Institutes of Health.

Biologically, (R)-(-)-1-phenyl-1,2-ethanediol exhibits significant activity as a synthon in the synthesis of β-adrenergic blocking agents. Its enantiomeric nature allows it to interact selectively with biological systems, making it valuable in medicinal chemistry. Studies have indicated that its derivatives can exhibit varying degrees of biological activity, particularly in cardiovascular pharmacology .

Several methods exist for synthesizing (R)-(-)-1-phenyl-1,2-ethanediol:

- Biocatalytic Reduction: Utilizing engineered microorganisms such as Escherichia coli or Candida parapsilosis, this method involves the biotransformation of precursors like styrene oxide or 2-hydroxyacetophenone into (R)-(-)-1-phenyl-1,2-ethanediol using specific enzymes .

- Chemical Synthesis: Traditional synthetic routes may involve multi-step reactions starting from simpler organic compounds. These methods often require careful control of reaction conditions to ensure stereoselectivity .

- Enantioconvergent Synthesis: This approach combines various biological catalysts to achieve high yields of the desired enantiomer from racemic mixtures or other precursors .

(R)-(-)-1-Phenyl-1,2-ethanediol finds applications in:

- Pharmaceuticals: It serves as a precursor for synthesizing β-blockers and other therapeutic agents.

- Synthesis of Chiral Compounds: Its unique chiral properties make it an essential building block in asymmetric synthesis.

- Flavor and Fragrance Industry: The compound is utilized due to its pleasant aroma in various formulations.

Interaction studies involving (R)-(-)-1-phenyl-1,2-ethanediol often focus on its binding affinity with biological targets, particularly in the context of drug design. Research indicates that its structural features allow it to interact selectively with adrenergic receptors, influencing cardiovascular responses . Additionally, studies on its metabolic pathways highlight its role in enzymatic reactions that convert it into bioactive metabolites.

Several compounds share structural similarities with (R)-(-)-1-phenyl-1,2-ethanediol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-(+)-1-Phenyl-1,2-ethanediol | Enantiomer of (R)-(-)-1-phenyl-1,2-ethanediol | Exhibits different biological activity profiles |

| 2-Hydroxyacetophenone | Contains a hydroxyl group and a phenyl ring | Acts as an intermediate in the synthesis of (R)-(-) form |

| Styrene Oxide | Epoxide structure | A precursor for synthesizing (R)-(-)-1-phenyl-1,2-ethanediol |

| 3-Hydroxybutyric Acid | Contains multiple hydroxyl groups | Used in metabolic pathways distinct from (R)-(-) compound |

The uniqueness of (R)-(-)-1-phenyl-1,2-ethanediol lies in its specific stereochemistry and its role as a versatile intermediate in pharmaceutical synthesis compared to these similar compounds. Its ability to act selectively within biological systems further enhances its significance in medicinal chemistry and industrial applications.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant